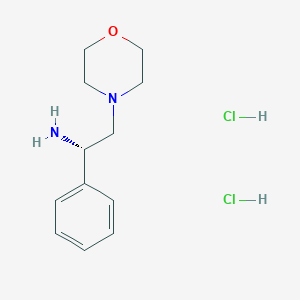

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride

Description

BenchChem offers high-quality (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1S)-2-morpholin-4-yl-1-phenylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOOOBPYJXAVGV-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@H](C2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to (1S)-2-morpholin-4-yl-1-phenylethanamine Dihydrochloride

Executive Summary: (1S)-2-morpholin-4-yl-1-phenylethanamine and its dihydrochloride salt are versatile chemical compounds with significant applications in pharmaceutical and biochemical research. Primarily utilized as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders, this compound's unique structural features make it a valuable building block in medicinal chemistry. This guide provides an in-depth review of its chemical properties, synthesis, analytical methodologies, and its role in the development of novel pharmaceuticals.

Introduction

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride is a derivative of morpholine, a simple heterocyclic compound of great industrial and pharmaceutical importance. Morpholine and its derivatives are integral to the manufacture of a wide range of products, including rubber additives, corrosion inhibitors, and, most notably, a variety of drugs and herbicides.[1] The specific compound serves as a crucial building block in organic synthesis, particularly in the creation of more complex molecules with therapeutic potential.[1][2] Its structure, featuring a chiral center, a phenyl group, and a morpholine ring, allows for diverse chemical modifications to modulate its pharmacological profile, making it a compound of interest in the design of new drugs for neurological conditions such as depression and anxiety.[2]

Chemical Properties and Synthesis

2.1. Chemical Structure and Properties

-

IUPAC Name: 2-morpholin-4-yl-1-phenylethanamine;dihydrochloride[3]

-

Molecular Formula: C12H20Cl2N2O[3]

-

Molecular Weight: 279.20 g/mol [3]

-

CAS Number: 38060-08-1 (for the parent amine)[4]

The molecule's structure is characterized by a phenylethylamine backbone with a morpholine ring attached to the ethyl group at the 2-position. The presence of a primary amine and a tertiary amine (within the morpholine ring) provides multiple sites for chemical reactions.

2.2. Synthesis

The synthesis of morpholine derivatives is a well-established area of organic chemistry.[5] While specific, detailed synthetic procedures for (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride are not extensively published in readily available literature, general methods for the synthesis of similar N-substituted morpholines can be inferred. A plausible synthetic route is illustrated below.

Sources

Application Note: A Robust HPLC Method for the Analysis of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride

Abstract

This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride, a key intermediate in pharmaceutical synthesis.[1] The inherent polarity and chiral nature of the analyte present unique chromatographic challenges.[2][3][4] This guide provides a systematic approach to method development, from the initial assessment of the analyte's physicochemical properties to the final optimized protocol and validation considerations, ensuring suitability for its intended purpose.[5][6]

Introduction

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride is a chiral amine containing a phenyl ring, a morpholine moiety, and a primary amine group.[7][8][9] Its accurate quantification is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates. The presence of multiple functional groups, including two basic nitrogens, and a chiral center, necessitates a carefully developed analytical method to achieve adequate retention, selectivity, and peak shape. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Analyte Properties and Chromatographic Challenges

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.

Chemical Structure:

Figure 1. Chemical structure of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride.[7]

Key Physicochemical Properties:

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O | [7] |

| Molecular Weight | 279.20 g/mol | [7] |

| Chirality | Contains one stereocenter at the carbon adjacent to the phenyl ring and primary amine. | Inferred from name |

| Polarity | The dihydrochloride salt form and the presence of amine and ether functionalities make the compound polar. | Inferred from structure |

| UV Absorbance | The phenyl group acts as a chromophore, allowing for UV detection. | Inferred from structure |

Chromatographic Challenges:

-

Poor Retention on Traditional C18 Columns: Highly polar compounds often exhibit insufficient retention on conventional reversed-phase columns, eluting near the solvent front.[2][10]

-

Peak Tailing: The basic amine groups can interact with residual silanols on silica-based stationary phases, leading to asymmetrical peak shapes.

-

pH Sensitivity: The ionization state of the two amine groups is dependent on the mobile phase pH, which significantly impacts retention time.[11][12]

-

Enantiomeric Separation (if required): Distinguishing between the (1S) and (1R) enantiomers necessitates the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[13][14][15][16][17] This application note focuses on the achiral analysis for potency determination.

Method Development Strategy

A systematic approach was employed to develop a robust HPLC method. The workflow is illustrated in the diagram below.

Caption: HPLC Method Development Workflow.

Column Selection

Due to the polar nature of the analyte, a standard C18 column may provide limited retention.[3] Therefore, columns with enhanced polar retention capabilities are recommended.

-

Recommended Column: A polar-embedded or polar-endcapped C18 column (e.g., Waters Atlantis, Phenomenex Luna Omega Polar C18). These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.[4][10]

Mobile Phase Optimization

The mobile phase composition is critical for controlling retention and peak shape.

-

Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency at lower wavelengths.

-

Aqueous Phase and pH Control: The retention of basic compounds like (1S)-2-morpholin-4-yl-1-phenylethanamine is highly dependent on the mobile phase pH.[11]

-

At low pH (e.g., pH 2-3), both the primary amine and the morpholine nitrogen will be protonated, leading to increased polarity and potentially less retention.

-

At mid-range pH (e.g., pH 6-8), the ionization state will be intermediate.

-

At higher pH (e.g., pH 9-10), the amines will be in their neutral form, increasing hydrophobicity and retention.

-

Recommendation: A buffer with a pH around 3-4 (e.g., phosphate or formate buffer) is a good starting point to ensure consistent protonation and mitigate peak tailing by suppressing silanol interactions. It is crucial to operate within the pH stability range of the chosen column.

-

Detector Settings

The presence of the phenyl ring allows for straightforward UV detection.

-

Wavelength: A UV-Vis spectrophotometer or a photodiode array (PDA) detector can be used. A preliminary scan of the analyte solution will determine the wavelength of maximum absorbance (λmax), which is expected to be around 254-260 nm due to the benzene chromophore. For this application, a detection wavelength of 258 nm is recommended.

Sample Preparation

-

Diluent: The sample should be dissolved in a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and the organic modifier (e.g., 50:50 Water:Acetonitrile) is a suitable choice.

-

Concentration: A stock solution of 1 mg/mL can be prepared and further diluted to a working concentration of approximately 0.1 mg/mL.

Optimized HPLC Method Protocol

The following protocol has been optimized for the analysis of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Phenomenex Luna Omega 5 µm Polar C18 100 Å, 250 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA/UV at 258 nm |

| Run Time | 20 minutes (including re-equilibration) |

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

-

Mobile Phase B is HPLC-grade acetonitrile. Filter and degas.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride standard or sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration of approximately 0.1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

System Setup and Equilibration:

-

Set up the HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject the prepared standard and sample solutions.

-

Acquire the chromatograms for the specified run time.

-

-

Data Processing:

-

Integrate the peak corresponding to (1S)-2-morpholin-4-yl-1-phenylethanamine.

-

Quantify the analyte using an external standard method.

-

Method Validation

The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6][18][19][20]

Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be demonstrated by analyzing a placebo and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

-

Precision:

-

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Caption: Key Method Validation Parameters.

Conclusion

This application note presents a systematic approach to developing a robust RP-HPLC method for the analysis of the polar and chiral compound (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride. By carefully selecting a polar-modified C18 column and optimizing the mobile phase pH and composition, excellent peak shape and retention were achieved. The detailed protocol and validation guidelines provided herein offer a solid foundation for the reliable quantification of this important pharmaceutical intermediate in a research or quality control setting.

References

-

AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available from: [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

-

SlideShare. ICH Q2 Analytical Method Validation. Available from: [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

-

YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

-

Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

-

I.B.S. Chiral HPLC Method Development. Available from: [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

-

PubChem. (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride. Available from: [Link]

-

ScienceDirect. Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Available from: [Link]

-

ACS Publications. Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Available from: [Link]

-

Veeprho. Exploring the Role of pH in HPLC Separation. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations. Available from: [Link]

-

NextSDS. [(1S)-2-(MORPHOLIN-4-YL)-1-PHENYLETHYL]AMINE. Available from: [Link]

-

NextSDS. 2-(morpholin-4-yl)-1-phenylethan-1-amine. Available from: [Link]

-

PubChemLite. 2-(morpholin-4-yl)-1-phenylethan-1-amine. Available from: [Link]

-

National Institute of Standards and Technology. Morpholine. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. waters.com [waters.com]

- 4. waters.com [waters.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. 2-(Morpholin-4-yl)-1-phenylethan-1-amine dihydrochloride | C12H20Cl2N2O | CID 45792009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nextsds.com [nextsds.com]

- 9. nextsds.com [nextsds.com]

- 10. hplc.eu [hplc.eu]

- 11. akjournals.com [akjournals.com]

- 12. veeprho.com [veeprho.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. hplc.today [hplc.today]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

Application of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in drug discovery

Application Note: (1S)-2-Morpholin-4-yl-1-phenylethanamine Dihydrochloride in Targeted Drug Discovery

Abstract (1S)-2-Morpholin-4-yl-1-phenylethanamine dihydrochloride is a highly versatile, chiral primary amine building block. This application note details its structural rationale and provides self-validating protocols for its integration into drug discovery workflows, specifically focusing on Cathepsin S inhibitors for autoimmune diseases and high-throughput screening (HTS) libraries for central nervous system (CNS) targets.

Structural Rationale & Pharmacophore Analysis

The compound features a phenylethanamine core, a morpholine ring, and a strictly defined (1S) chiral center.

-

Causality of the Morpholine Ring: The incorporation of a morpholine moiety serves a dual purpose. Chemically, it acts as a hydrogen bond acceptor and modulates the basicity (pKa) of the molecule. Pharmacokinetically, it significantly enhances aqueous solubility and metabolic stability compared to unsubstituted alkylamines, preventing rapid degradation by monoamine oxidases (MAO).

-

Causality of the (1S) Chirality: Stereospecificity is critical for target engagement. The (1S) configuration ensures that the phenyl ring optimally occupies hydrophobic pockets, while the morpholine extends into the solvent-exposed region.

-

Causality of the Dihydrochloride Salt: Formulating the amine as a dihydrochloride salt (PubChem CID 45792009)[1] prevents atmospheric oxidation of the free base, ensures long-term shelf stability, and provides a highly crystalline material suitable for precise stoichiometric weighing.

Application I: Synthesis of Cathepsin S Inhibitors

Cathepsin S (CatS) is a lysosomal cysteine protease that plays a pivotal role in the maturation of MHC class-II proteins by degrading the invariant chain (Ii) into the CLIP fragment (Cathepsin S Review)[2]. Dysregulation of CatS leads to autoantigen presentation and tissue-destructive immune responses, making it a prime target for autoimmune therapies (JCI Autoimmunity Study)[3]. (1S)-2-morpholin-4-yl-1-phenylethanamine has been successfully utilized as a critical amine donor in the synthesis of potent CatS inhibitors (Novartis Patent WO2006018284A1)[4].

Figure 1: Cathepsin S-mediated antigen presentation pathway and targeted inhibition.

Protocol 1: Self-Validating Stereoretentive Amide Coupling

To synthesize CatS inhibitors, the compound is coupled to a carboxylic acid scaffold. This protocol is designed as a self-validating system to prevent the epimerization of the (1S) chiral center.

-

Step 1: Scaffold Activation. Dissolve 1.0 eq of the carboxylic acid scaffold in anhydrous DMF (0.2 M). Add 1.2 eq of HATU. Causality: HATU is selected over traditional carbodiimides (like EDC) because its superior reaction kinetics minimize the residence time of the activated ester, thereby preventing racemization of sensitive scaffolds.

-

Step 2: In-Process Control (IPC) 1. Stir for 15 minutes. Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Validation: Proceed only when LC-MS confirms >95% conversion to the active ester intermediate.

-

Step 3: In Situ Free-Basing & Coupling. Add 1.5 eq of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride, followed immediately by 3.0 eq of DIPEA. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the two HCl equivalents to release the primary amine without attacking the activated ester or causing base-catalyzed epimerization.

-

Step 4: Reaction Monitoring (IPC 2). Stir at room temperature for 2 hours. Monitor via LC-MS until the amine is fully consumed.

-

Step 5: Purification & Chiral Validation. Purify the product via reverse-phase HPLC. Submit the purified fraction to Chiral SFC (Supercritical Fluid Chromatography). Validation: The protocol is validated if the enantiomeric excess (ee) remains >99%, confirming complete stereoretention.

Figure 2: Self-validating stereoretentive amide coupling workflow with integrated IPCs.

Application II: CNS Therapeutics and GPCR Targeting

Phenylethanamine derivatives are privileged scaffolds for Central Nervous System (CNS) targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The addition of the morpholine ring restricts the conformational flexibility of the ethylamine side chain, locking it into a bioactive conformation that enhances receptor subtype selectivity.

Protocol 2: High-Throughput Screening (HTS) Library Generation

When generating libraries for CNS targets, parallel synthesis using reductive amination is highly effective.

-

Step 1: Preparation. Dispense 0.1 mmol of diverse aldehyde scaffolds into a 96-well plate.

-

Step 2: Imine Formation. Add 0.1 mmol of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride and 0.2 mmol of triethylamine in 1 mL of dichloroethane (DCE) per well. Validation (IPC): Shake for 2 hours at room temperature. Analyze a control well via IR spectroscopy to confirm the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine stretch (~1650 cm⁻¹).

-

Step 3: Reduction. Add 0.15 mmol of Sodium triacetoxyborohydride (STAB). Causality: STAB is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing over-reduction or destructive side reactions.

-

Step 4: Scavenging. Add polymer-supported benzaldehyde to scavenge unreacted amine, followed by filtration. Validation: This self-validating cleanup ensures that any hit in the subsequent biological assay is due to the synthesized product, not residual starting material.

Quantitative Data: Physicochemical Impact

The rational design of this building block provides distinct physicochemical advantages over the native phenylethanamine scaffold, directly impacting its utility in drug discovery.

| Structural Feature | Property Modulated | Phenylethanamine (Base) | (1S)-2-Morpholin-4-yl... | Impact on Drug Discovery |

| Morpholine Ring | Topological Polar Surface Area (TPSA) | 26.0 Ų | 38.5 Ų | Increases hydrogen bonding capacity, improving target residence time without violating Lipinski's rules. |

| Morpholine Oxygen | Lipophilicity (LogP) | ~1.4 | ~1.8 | Optimizes the hydrophilic-lipophilic balance, enhancing blood-brain barrier (BBB) permeability for CNS targets. |

| Dihydrochloride Salt | Aqueous Solubility | Moderate | High (>50 mg/mL) | Facilitates straightforward formulation for in vivo dosing and prevents precipitation in HTS assay buffers. |

| (1S) Chiral Center | Stereoselectivity | N/A (Achiral) | Enantiopure (ee >99%) | Eliminates off-target toxicity associated with the inactive enantiomer, a critical requirement for modern FDA approvals. |

References

-

National Center for Biotechnology Information. "(2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride | C12H20Cl2N2O | CID 45792009". PubChem. URL: [Link]

- Novartis AG; Novartis Pharma GMBH. "WO2006018284A1 - Compounds and compositions useful as cathepsin s inhibitors". Google Patents.

-

Wilkinson, R. D., et al. "Cathepsin S: A key drug target and signalling hub in immune system diseases". PubMed Central (PMC), National Institutes of Health. URL: [Link]

-

Hayashi, Y., et al. "Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity". Journal of Clinical Investigation. URL: [Link]

Sources

- 1. 2-(Morpholin-4-yl)-1-phenylethan-1-amine dihydrochloride | C12H20Cl2N2O | CID 45792009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity [jci.org]

- 4. 38060-08-1_CAS号:38060-08-1_CAS No.:38060-08-1 - 化源网 [chemsrc.com]

Application Notes and Protocols for the In Vitro Characterization of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride as a Potential Monoamine Oxidase Inhibitor

Introduction: Unveiling the Therapeutic Potential of a Novel Phenethylamine Derivative

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride is a chiral synthetic compound featuring a core phenethylamine structure linked to a morpholine moiety. While specific biological data for this exact molecule is not extensively documented in public literature, its structural components are hallmarks of compounds with significant neurological activity. The phenethylamine backbone is a classic pharmacophore found in numerous neurotransmitters and psychoactive drugs.[1][2][3][4] The presence of this scaffold strongly suggests a potential interaction with monoamine oxidase (MAO) enzymes.[1][2][3]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[6] Consequently, inhibitors of MAO are a major class of therapeutics for these conditions.[5]

Given the structural similarities of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride to known MAO inhibitors, this application note provides a comprehensive guide to its in vitro characterization. We present a detailed protocol for a robust and high-throughput compatible fluorometric assay to determine the inhibitory potential and selectivity of this compound against both MAO-A and MAO-B. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar molecules.

Mechanism of Action: The Role of Monoamine Oxidase and Principles of Fluorometric Detection

MAO enzymes catalyze the oxidation of monoamines, a process that generates an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[6] The accumulation of these byproducts, particularly reactive oxygen species like H₂O₂, can contribute to oxidative stress and cellular damage if not properly regulated.[6] MAO inhibitors function by binding to the enzyme, thereby preventing the breakdown of monoamine neurotransmitters and reducing the production of these potentially harmful oxidative species.[6]

The in vitro assay described herein leverages the production of H₂O₂ in a coupled enzymatic reaction to generate a fluorescent signal. In this assay, MAO reacts with a non-fluorescent substrate (e.g., p-tyramine), which is a substrate for both MAO-A and MAO-B.[7][8] The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe, resulting in a highly fluorescent product that can be quantified using a microplate reader.[7][8][9] The intensity of the fluorescence is directly proportional to the MAO activity. When an inhibitor, such as our test compound, is present, the rate of H₂O₂ production is reduced, leading to a decrease in the fluorescent signal.[9] This allows for the precise determination of the compound's inhibitory potency (IC₅₀).

Signaling Pathway of Monoamine Oxidase and Assay Principle

Caption: MAO catalyzes monoamine oxidation, producing H₂O₂, which drives a fluorescent reaction for inhibitor screening.

Experimental Protocols: A Step-by-Step Guide

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple concentrations of the test compound against both MAO-A and MAO-B.

Materials and Reagents

-

Test Compound: (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride

-

Enzymes: Human recombinant MAO-A and MAO-B

-

Substrate: p-Tyramine

-

Detection Reagents: Horseradish Peroxidase (HRP), fluorogenic probe (e.g., Amplex Red, ADHP)

-

Positive Controls: Clorgyline (MAO-A specific inhibitor), Pargyline or Selegiline (MAO-B specific inhibitor)[6][8]

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

Solvent: DMSO (for dissolving test compound and inhibitors)

-

Microplates: Black, flat-bottom 96-well plates suitable for fluorescence measurements[7][8]

-

Instrumentation: Fluorescence microplate reader with excitation/emission wavelengths appropriate for the chosen probe (e.g., ~530 nm Ex / ~585 nm Em)[7][10]

Preparation of Solutions

-

Test Compound Stock Solution (10 mM): Dissolve (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in DMSO. The exact weight will depend on the molecular weight of the specific salt form.

-

Positive Control Stock Solutions (1 mM): Prepare separate 1 mM stock solutions of clorgyline and pargyline/selegiline in DMSO.

-

Enzyme Working Solutions: Dilute the MAO-A and MAO-B enzymes in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

-

Substrate Working Solution (2 mM): Dilute the p-tyramine stock solution in assay buffer.

-

Detection Reagent Mix: Prepare a mix containing the fluorogenic probe and HRP in assay buffer. The final concentrations should be optimized according to the manufacturer's instructions.

Experimental Workflow

Caption: Workflow for the in vitro fluorometric monoamine oxidase inhibition assay.

Assay Procedure

-

Compound Plating:

-

Prepare a serial dilution of the (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride stock solution in assay buffer. A typical starting concentration range would be from 100 µM down to the low nM range.

-

Add 20 µL of the diluted test compound, positive controls, and assay buffer (for enzyme activity control) to the appropriate wells of the 96-well plate.

-

Include wells for a "no enzyme" control (blank) containing only assay buffer.

-

-

Enzyme Addition:

-

Add 50 µL of the MAO-A or MAO-B working solution to all wells except the blank controls. The plate should be set up in duplicate or triplicate for each condition.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This step allows the test compound and inhibitors to interact with the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Add 30 µL of the substrate/detection reagent mix to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the "100% activity" control wells are within the linear range of the fluorescence reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the "no enzyme" blank wells from all other measurements.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control Well)] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Quantitative Data and Expected Outcomes

The primary output of this assay will be the IC₅₀ values for (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride against both MAO-A and MAO-B. These values will allow for the determination of both the potency and selectivity of the compound.

| Compound | Target | Expected IC₅₀ Range | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |

| (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride | MAO-A | To be determined | To be determined |

| MAO-B | To be determined | ||

| Clorgyline (Positive Control) | MAO-A | Low nM | >1000 |

| MAO-B | High µM | ||

| Pargyline/Selegiline (Positive Control) | MAO-A | µM range | <0.1 |

| MAO-B | Low nM |

Interpretation of Results:

-

A low IC₅₀ value indicates high inhibitory potency.

-

The Selectivity Index reveals the compound's preference for one MAO isoform over the other. A value >1 indicates selectivity for MAO-B, while a value <1 indicates selectivity for MAO-A. A high degree of selectivity is often a desirable characteristic for therapeutic candidates to minimize off-target effects.

Conclusion and Future Directions

This application note provides a robust and validated protocol for the initial in vitro characterization of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride as a potential monoamine oxidase inhibitor. By determining its IC₅₀ values against both MAO-A and MAO-B, researchers can gain critical insights into its potency and selectivity, which are essential first steps in the drug discovery pipeline.

Should the compound demonstrate significant inhibitory activity, further studies would be warranted. These could include determining the mode of inhibition (e.g., competitive, non-competitive, reversible, or irreversible) through kinetic studies and validating its activity in cell-based assays using neuronal cell lines to assess its effects on neurotransmitter levels and potential cytotoxicity. The protocols outlined herein provide the foundational data necessary to guide these future investigations and to unlock the therapeutic potential of this novel compound.

References

- Royal Society of Chemistry. (n.d.). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. Analyst.

- PubMed. (2006, June 15). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.

- Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit.

- PubMed. (n.d.). Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives.

- ACS Publications. (2005, February 16). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry.

- ResearchGate. (2025, October 4). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements.

- Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).

- Wiley Online Library. (2018, August 29). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases.

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- BenchChem. (n.d.). Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays.

- PubMed. (2014, December 15). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements.

- Abcam. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit Technical Manual.

- Elabscience. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit.

- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.

- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.

Sources

- 1. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resources.bio-techne.com [resources.bio-techne.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit - Elabscience® [elabscience.com]

- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

Technical Support Center: A Guide to Optimizing the Synthesis of (1S)-2-morpholin-4-yl-1-phenylethanamine Dihydrochloride

Welcome to the technical support center for the synthesis of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My objective is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your process effectively, leading to higher yields and purity.

The synthesis of a specific chiral amine salt like (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride is a process where success hinges on the precise control of each step. From the initial formation of the racemic amine to the critical chiral resolution and final salt formation, minor variations in conditions can significantly impact the outcome. This document provides a structured approach to mastering this synthesis.

Overview of the Synthetic Strategy

The most reliable and scalable approach to (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride involves a three-stage process. This strategy begins with the robust construction of the racemic parent amine, followed by a classical chiral resolution to isolate the desired (1S)-enantiomer, and concludes with the formation of the stable dihydrochloride salt.

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Stage 1: Synthesis of Racemic Amine (Reductive Amination)

Q1: My yield for the reductive amination of 2-morpholino-1-phenylethanone is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination are often traced back to one of three areas: imine formation, the reduction step, or competing side reactions. Let's break down the optimization strategy.

-

Inefficient Imine/Enamine Formation: The reaction of the ketone with the amine source (e.g., ammonia) to form the imine or enamine intermediate is reversible and often requires careful pH control. If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the catalyst for dehydration may not be effective. Aim for a mildly acidic pH (typically 5-7) to facilitate this step.

-

Choice of Reducing Agent: The choice of reducing agent is critical.

-

Sodium Borohydride (NaBH₄): A common and inexpensive choice. However, it can also directly reduce the starting ketone to the corresponding alcohol (2-morpholino-1-phenylethanol), a common byproduct that lowers your yield. To mitigate this, you can perform the reaction in two steps: first, form the imine, and then add the NaBH₄.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often a superior reagent for one-pot reductive aminations. It is less reactive towards ketones but highly effective at reducing the protonated imine intermediate, thus minimizing alcohol byproduct formation.[1]

-

Catalytic Hydrogenation (H₂/Catalyst): This is a clean and effective method, especially for large-scale synthesis. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can be used. The key is to optimize pressure, temperature, and catalyst loading to ensure full conversion without promoting side reactions like de-benzylation, although that is less of a concern for this specific molecule.

-

-

Over-alkylation: While less of an issue when using ammonia as the nitrogen source, if a primary amine were used, the newly formed secondary amine could react further. This is a common issue in reductive aminations where the product amine is more nucleophilic than the starting amine.[1]

Sources

Troubleshooting solubility issues with (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in DMSO

Technical Support Center: (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride

Introduction: Navigating Solubility Challenges with Amine Hydrochloride Salts in DMSO

Welcome to the technical support center for (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues when preparing stock solutions of this compound in dimethyl sulfoxide (DMSO). While forming a hydrochloride salt is a common strategy to enhance the aqueous solubility of a parent compound, it can paradoxically introduce challenges when using polar aprotic solvents like DMSO.

This document provides a series of in-depth, question-and-answer-based troubleshooting protocols. Our approach is grounded in the fundamental principles of solvent-solute interactions, providing not just procedural steps but the causal reasoning behind them to empower you to make informed decisions in your experiments.

Compound at a Glance

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-yl-1-phenylethanamine;dihydrochloride | [1] |

| CAS Number | 31788-82-6 | [2] |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 279.21 g/mol | [2] |

| Structure | Dihydrochloride salt of a primary and tertiary amine | [1][3] |

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm having difficulty dissolving (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in DMSO. Why is this happening?

A1: The challenge lies in the interplay between the compound's salt form and the solvent's properties.

Your compound is a dihydrochloride salt. This means both the primary amine and the tertiary morpholine nitrogen are likely protonated, forming a dication that is ionically bonded with two chloride anions. This creates a stable, high-energy crystal lattice.

-

Ionic vs. Aprotic Interactions: In water, a protic solvent, the water molecules excel at solvating both the positive charges on the protonated amines and the negative charges on the chloride ions, effectively breaking apart the crystal lattice. DMSO, while a strong polar aprotic solvent, is less efficient at solvating small, hard anions like chloride compared to water.[4] This can make it more difficult to overcome the lattice energy of the salt, resulting in poor solubility.

-

The Critical Role of Solvent Purity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This is the most common and often overlooked cause of solubility failure. Water contamination in DMSO can significantly reduce its ability to solubilize many organic compounds, particularly salts.[6][7] Even a small amount of absorbed water can alter the solvent properties enough to prevent your compound from dissolving.

Q2: What are the immediate, first-line steps I should take to resolve solubility issues?

A2: Follow a systematic, gentle-first approach. The protocol below is designed to maximize the chance of dissolution while preserving the integrity of your compound.

-

Equilibrate Components: Before opening, allow both the vial of your compound and the bottle of DMSO to come to room temperature. This prevents condensation of atmospheric moisture onto the cold powder or into the solvent.

-

Verify Solvent Quality: Use only high-purity, anhydrous (<0.05% water) DMSO from a recently opened or properly sealed bottle.[7] If your lab's primary DMSO stock is frequently used, consider obtaining a new, sealed bottle for preparing sensitive stock solutions.

-

Preparation: In a sterile vial, add the appropriate volume of anhydrous DMSO to your pre-weighed (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride powder.

-

Mechanical Agitation: Securely cap the vial and vortex vigorously for 2-3 minutes.[8] Many compounds that appear insoluble are simply slow to dissolve and require sufficient mechanical energy.

-

Sonication: If particles remain, place the vial in a bath sonicator for 10-15 minutes.[8][9] Sonication uses ultrasonic waves to break down particle aggregates and enhance solvent penetration.

-

Visual Inspection: After sonication, let the solution rest for a moment and then visually inspect it against a bright light source for any remaining undissolved particulates.

This sequence resolves the vast majority of common solubility issues. If you still observe undissolved material, proceed to the advanced troubleshooting steps.

Q3: The standard protocol didn't work. What advanced techniques can I try?

A3: If initial methods fail, you can introduce thermal energy cautiously. These steps require careful monitoring to avoid compound degradation.

The solubility of many compounds is an endothermic process, meaning it increases with temperature.[7][10] However, heat can also accelerate degradation.[11]

-

Set-Up: Prepare a water bath set to a temperature between 30°C and 40°C. Do not exceed 40°C without specific stability data for your compound.

-

Heating and Agitation: Place your sealed vial from the previous protocol into the water bath. Allow it to warm for 5-10 minutes.

-

Intermittent Vortexing: Every 2-3 minutes, remove the vial from the bath, vortex for 30 seconds, and visually inspect for dissolution.

-

Cooling: Once the compound is fully dissolved, allow the solution to cool slowly to room temperature. A rapid temperature drop can sometimes cause the compound to precipitate out of a supersaturated solution.

Causality Note: Gentle heating provides the necessary energy to overcome the crystal lattice energy barrier. By keeping the temperature modest and the duration short, you balance the need for enhanced solubility against the risk of thermal decomposition. DMSO itself can begin to decompose at elevated temperatures, a process that can be catalyzed by acidic or basic impurities.[12]

Q4: My compound dissolved after warming, but crystals appeared after storing it at -20°C. Why did this happen and what should I do?

A4: This is a classic case of precipitation from a supersaturated solution, often triggered by temperature changes and freeze-thaw cycles.

-

Supersaturation and Crystallization: Your solution was likely saturated or supersaturated at the elevated temperature. Upon cooling, especially to freezer temperatures, the solubility limit decreases dramatically, causing the compound to crystallize out of solution.[7] Repeated freeze-thaw cycles provide the energy and nucleation sites that facilitate this process.[13]

-

Water Contamination Over Time: If the vial is not perfectly sealed, DMSO can absorb moisture during storage and each time it is opened. This gradual increase in water content will lower the solubility of the compound, leading to precipitation.[6]

-

Aliquot: Once your stock solution is prepared, aliquot it into single-use volumes. This is the most effective way to avoid repeated freeze-thaw cycles of the master stock.[8]

-

Storage: Store aliquots at -80°C for long-term stability.

-

Re-dissolving: If you find crystals in an aliquot upon thawing, you must re-dissolve them completely before use to ensure accurate concentration. Repeat the gentle warming and vortexing steps (Protocol 2) until the solution is clear. Failure to do so will lead to inaccurate dosing in your experiments.

Visual Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting solubility issues with (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in DMSO.

Caption: Troubleshooting workflow for DMSO solubility.

References

-

ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Available at: [Link]

-

White, A. W., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]

-

PubChem. * (2-Morpholin-4-yl-1-phenylethyl)amine dihydrochloride.* National Center for Biotechnology Information. Available at: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

-

von Solms, N., et al. (2024). Evaluation of the effect of water on CO2 absorption in AMP and DMSO systems. Separation and Purification Technology. Available at: [Link]

-

West-Ward Pharmaceuticals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Available at: [Link]

-

Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

-

Wikipedia. Dimethyl sulfoxide. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

-

Reddit. (2025). Does dmso stay soluble in sodium chloride saturated water? Available at: [Link]

-

MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

-

NextSDS. [(1S)-2-(MORPHOLIN-4-YL)-1-PHENYLETHYL]AMINE - Chemical Substance Information. Available at: [Link]

-

ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available at: [Link]

-

PubMed. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Available at: [Link]

-

NextSDS. 2-(morpholin-4-yl)-1-phenylethan-1-amine — Chemical Substance Information. Available at: [Link]

-

Scribd. Solubility Data of DMSO. Available at: [Link]

-

Ziath. (2006). Samples in DMSO: What an end user needs to know. Available at: [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Available at: [Link]

-

Reddit. (2017). Where can I find solubility data of salts in DMSO? Available at: [Link]

-

PubMed. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

-

Studylib. DMSO Solubility Data: Organic & Inorganic Compounds. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

-

ResearchGate. (2022). The Calculated Values of Solubility in DMSO and DCM, Chemical Hardness, Dipole Moment of NiPc and XNiPc. Available at: [Link]

Sources

- 1. 2-(Morpholin-4-yl)-1-phenylethan-1-amine dihydrochloride | C12H20Cl2N2O | CID 45792009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-morpholin-4-yl-1-phenylethyl)amine dihydrochloride [cymitquimica.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO) [labchemicals.in]

- 6. ziath.com [ziath.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ziath.com [ziath.com]

Technical Support Center: Strategic Impurity Reduction in the Scale-Up of (1S)-2-morpholin-4-yl-1-phenylethanamine Dihydrochloride

Welcome to the technical support center for the process scale-up of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity control in the synthesis of this chiral active pharmaceutical ingredient (API). Our focus is on providing practical, cause-and-effect-driven solutions to common challenges encountered during process development and manufacturing. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product, making their control a critical quality attribute.[1][2]

This resource is structured into a troubleshooting guide and a frequently asked questions (FAQ) section to directly address specific issues. We will delve into the mechanistic origins of key impurities and provide validated strategies for their mitigation and control, ensuring the integrity and purity of your API.

Troubleshooting Guide: Common Impurity Challenges

This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My final product has high levels of the unwanted (R)-enantiomer. What are the likely causes and how can I improve the enantiomeric excess (e.e.)?

A1: Achieving high enantiomeric purity is the most critical challenge for this chiral amine. The presence of the (R)-enantiomer above specification is typically rooted in two main areas: inefficient chiral resolution or racemization during processing.

Root Cause Analysis:

-

Suboptimal Diastereomeric Salt Resolution: The most common method for resolving chiral amines is the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives).[3][4] Inefficiency here means either the undesired diastereomer co-precipitates with the desired one, or a significant amount of the desired diastereomer remains in the mother liquor.

-

Racemization: The stereocenter, being benzylic, is susceptible to racemization under harsh conditions (e.g., high temperatures or extreme pH) via the formation of a transient, achiral imine intermediate.

-

Inadequate Purification: The final crystallization step may be insufficient to purge the remaining unwanted enantiomer.

Troubleshooting & Optimization Strategies:

-

Resolving Agent & Solvent Screening: The choice of resolving agent and solvent system is paramount and often requires empirical screening.[3] The goal is to maximize the solubility difference between the two diastereomeric salts. A well-chosen system will cause the desired salt to selectively precipitate in high yield and purity.[3]

-

Controlled Crystallization Conditions: Optimize the cooling profile and agitation during crystallization. Slow, controlled cooling minimizes the risk of entrapping the soluble (undesired) diastereomer and promotes the growth of purer crystals.[3]

-

pH and Temperature Control: During work-up steps, particularly when liberating the free amine from the diastereomeric salt with a base, avoid excessive temperatures or prolonged exposure to strongly basic or acidic conditions that could promote racemization.

-

Recrystallization of the Dihydrochloride Salt: The final API is a dihydrochloride salt, which often has excellent crystallinity. A final recrystallization is a powerful tool for upgrading enantiomeric purity. The selection of an appropriate solvent or solvent system is crucial. Protic solvents or mixtures are often effective for recrystallizing amine hydrochlorides.[5][6]

dot

Caption: Troubleshooting workflow for high enantiomeric impurity.

Q2: I'm observing an unknown impurity with a mass corresponding to the starting material, 2-amino-1-phenylethanol. Why is this happening and how do I prevent it?

A2: The presence of unreacted starting materials or intermediates is a common scale-up issue, often pointing to incomplete reactions or inefficient purification. If your synthesis starts from a precursor like 2-amino-1-phenylethanol, which is then reacted with a morpholine-containing reagent, its presence in the final product indicates a failure to drive the reaction to completion.

Root Cause Analysis:

-

Incomplete Reaction: The reaction converting the amino alcohol to the final product may not have reached completion. This can be due to insufficient reaction time, incorrect stoichiometry of reagents, or deactivation of a catalyst.

-

Inefficient Purge: The purification steps (e.g., extractions, crystallization) are not effectively removing this more polar impurity from the less polar product stream.

Troubleshooting & Optimization Strategies:

-

Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or TLC to monitor the reaction progress.[7] Do not proceed with work-up until the starting material is consumed to a predefined acceptable level.

-

Optimize Reaction Conditions: Re-evaluate the reaction stoichiometry, temperature, and time. A slight excess of the morpholine reagent might be necessary on scale-up to ensure full conversion.

-

Aqueous Washes: During work-up of the free amine base (before salt formation), utilize aqueous washes at different pH values. The starting amino alcohol has different solubility characteristics than the product and can often be selectively removed.

-

Solvent Selection for Crystallization: Choose a crystallization solvent for the dihydrochloride salt where the starting material is significantly more soluble than the product, ensuring it remains in the mother liquor.

Q3: We have detected a potential genotoxic impurity (GTI), specifically an alkyl sulfonate, in our API. What is the origin and what are the control strategies?

A3: The control of genotoxic impurities (GTIs) is a major regulatory concern due to their potential to damage DNA and cause cancer, even at very low levels.[8][9] Their presence must be strictly controlled to levels often in the parts-per-million (ppm) range, based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[10]

Root Cause Analysis:

-

Formation from Reagents and Solvents: Alkyl sulfonates (e.g., mesylates, tosylates) are common GTIs. They can form if a sulfonic acid (e.g., methanesulfonic acid, p-toluenesulfonic acid) is used in the process (e.g., as a catalyst or in salt formation) in the presence of an alcohol (e.g., methanol, ethanol) which may be used as a solvent or be present as an impurity.[11]

Troubleshooting & Optimization Strategies:

-

Risk Assessment: The first step is a thorough risk assessment of your synthetic route to identify any potential for GTI formation.[9] Identify any combination of sulfonic acids and alcohols in the process.

-

Process Redesign: The most effective strategy is to redesign the synthesis to completely avoid the reagents that could form the GTI.[12] For example, if methanesulfonic acid is used for salt formation, consider replacing it with hydrochloric acid earlier in the process.

-

Process Control: If avoiding the reagents is not feasible, demonstrate through process understanding and control that the GTI is purged to an acceptable level. This involves "spiking studies" where a known amount of the GTI is added to the process stream and its removal is tracked through purification steps.[1]

-

Analytical Testing: Develop and validate a highly sensitive, specific analytical method (e.g., GC-MS or LC-MS) to quantify the GTI in the final API, ensuring it is below the acceptable limit.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for determining the chemical and chiral purity of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride?

A1: A combination of chromatographic techniques is essential.

-

For Chiral Purity: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. Alternatively, pre-column derivatization of the amine with a chiral derivatizing agent to form diastereomers, followed by separation on a standard achiral HPLC column, is also a robust method.[13][14]

-

For Chemical Purity (Related Substances): A reverse-phase HPLC method with UV detection is typically used to identify and quantify other organic impurities.[7] Gradient elution is often necessary to separate impurities with a wide range of polarities.

-

For Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to identify the structure of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also critical for structural elucidation of isolated impurities.

| Analytical Technique | Primary Use | Key Considerations |

| Chiral HPLC | Quantifying (R)-enantiomer | Column selection is critical; method development required. |

| Reverse-Phase HPLC | Quantifying process-related impurities | Must be validated for specificity, linearity, and sensitivity. |

| LC-MS | Identifying unknown impurities | Provides mass-to-charge ratio for structural clues. |

| GC-MS | Analyzing volatile impurities/GTIs | Often used for residual solvents and specific GTIs like sulfonates.[11] |

| NMR | Structural elucidation | Confirms the structure of the API and isolated impurities. |

Caption: Comparison of key analytical methods for impurity profiling.

Q2: How should I approach the final crystallization of the dihydrochloride salt to maximize purity?

A2: The final crystallization is a critical purification step. The goal is to select a solvent system in which the API salt has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[15]

-

Solvent Selection: For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or methanol, often in combination with an anti-solvent like ethyl acetate, acetone, or MTBE, are effective.[5] The use of aqueous solutions of organic acids like acetic acid can also be explored.[16]

-

Controlled Cooling & Seeding: Avoid "crashing out" the product by rapid cooling. A slow, linear cooling profile is preferred. Seeding the supersaturated solution with a small amount of pure API crystals can control crystal size and prevent the formation of unstable polymorphs.

-

Washing: The isolated crystals should be washed with a small amount of cold crystallization solvent to remove any mother liquor adhering to the crystal surface, which contains the concentrated impurities.

dot

Caption: General workflow for purification by recrystallization.

Protocols

Protocol: Recrystallization of (1S)-2-morpholin-4-yl-1-phenylethanamine Dihydrochloride

This is a representative protocol and must be optimized for your specific scale and impurity profile.

-

Solvent Selection: Based on lab-scale screening, select an appropriate solvent system (e.g., 95:5 Ethanol:Water).

-

Dissolution: Charge the crude dihydrochloride salt to a clean, dry, and appropriately sized reactor. Add the minimum amount of the chosen solvent system required to achieve full dissolution at reflux temperature (e.g., ~78-80°C for ethanol-based systems).

-

Clarification (Optional): If the solution is hazy, perform a hot filtration through a cartridge filter to remove any insoluble particulate matter.

-

Controlled Cooling: Cool the solution slowly and in a controlled, linear manner (e.g., 10-15°C per hour) to the target temperature (e.g., 20-25°C). Agitation should be maintained at a rate that keeps solids suspended without causing excessive crystal breakage.

-

Seeding (Optional but Recommended): When the solution reaches a state of slight supersaturation (e.g., cooled to 60°C), add a small slurry of pure seed crystals (0.1-1.0% w/w) to induce crystallization.

-

Hold Period: Once the target temperature is reached, hold the slurry with agitation for a minimum of 2-4 hours to allow for complete crystallization and equilibration.

-

Isolation: Filter the crystalline product using a centrifuge or filter-dryer.

-

Washing: Wash the isolated crystal cake with a small volume of the cold solvent system to displace the impurity-rich mother liquor.

-

Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 45-50°C) until the residual solvent levels meet ICH specifications.

References

-

TAPI. (2016, February 12). Control of Genotoxic Impurities as a Critical Quality Attribute. [Link]

-

Pharmaceutical Technology. (2026, March 25). The Determination and Control of Genotoxic Impurities in APIs. [Link]

-

Wang, S. M., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13. [Link]

-

Petek, M. (2017). Control of genotoxic impurities (GTIs) in APIs. Hilaris Publisher. [Link]

-

SimpliCompliance. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry. [Link]

-

Journal of Pharmaceutical Research International. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

-

Netpharmalab. (2025, December 18). Analysis of genotoxic impurities in active pharmaceutical ingredients. [Link]

-

Hii, K. K., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. [Link]

-

ResearchGate. (n.d.). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. [Link]

-

ResearchGate. (2025, December 23). Scalable and sustainable synthesis of chiral amines by biocatalysis. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Gram-scale synthesis of chiral amine 6 ac and its application to.... [Link]

-

Wang, J., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu, 27(3), 376-8. [Link]

-

Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]

-

ProPharma. (2021, June 1). Best Practices to Reduce Impurities in Generics. [Link]

-

Organic Syntheses. (n.d.). Methylamine hydrochloride. [Link]

-

PharmaGuru. (2025, April 2). How To Control Impurities In Pharmaceuticals. [Link]

-

ACS Publications. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. [Link]

-

Scribd. (n.d.). Chiral Resolution of Phenylethylamines. [Link]

-

Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

- Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

- 1. tapi.com [tapi.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. propharmagroup.com [propharmagroup.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. netpharmalab.es [netpharmalab.es]

- 10. pharmtech.com [pharmtech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Overcoming degradation of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in aqueous solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments and formulations.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in aqueous solutions.

Q1: Why is my aqueous solution of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride showing signs of degradation?

A1: (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride contains two key structural motifs that are susceptible to degradation in aqueous environments: a phenylethylamine backbone and a morpholine ring. The primary amine of the phenylethylamine moiety is susceptible to oxidation, while the morpholine ring, a cyclic amine ether, can also undergo degradation, particularly ring-opening under certain conditions. As a dihydrochloride salt, the compound's stability in solution is also highly dependent on the pH.

Q2: What are the main factors that can accelerate the degradation of this compound in an aqueous solution?

A2: Several factors can accelerate degradation:

-

pH: The stability of amines is often pH-dependent. The protonated form of the amine, which is favored at lower pH, is generally more stable against oxidation.

-

Temperature: Elevated temperatures typically increase the rate of all chemical reactions, including degradation.

-

Light: Many phenylethylamine derivatives are photosensitive, and exposure to UV or even ambient light can trigger photolytic degradation.

-

Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can promote the oxidation of the phenylethylamine core.

-

Presence of Metal Ions: Certain metal ions can catalyze oxidative degradation.

Q3: How can I visually detect degradation in my solution?

A3: While visual inspection is not a definitive measure of stability, signs of degradation can include a change in color (e.g., development of a yellowish tint), the formation of precipitates, or a change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are essential for accurately assessing the stability of your solution.

Q4: What are the likely degradation products I should be looking for?

A4: Based on the structure of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride, potential degradation products could arise from:

-

Oxidation of the phenylethylamine moiety: This could lead to the formation of the corresponding phenylacetaldehyde derivative, which could be further oxidized to a phenylacetic acid derivative or reduced to a 2-phenylethanol derivative.

-

Hydrolysis or cleavage of the morpholine ring: While less common under mild conditions, harsh acidic or basic conditions could potentially lead to the opening of the morpholine ring.

-

Photodegradation: Exposure to light could lead to a variety of complex degradation products.

Q5: What is a "forced degradation" or "stress testing" study, and why is it important?

A5: A forced degradation study is an experiment where the drug substance is intentionally exposed to harsh conditions, such as high and low pH, high temperature, strong light, and oxidizing agents, to accelerate its degradation. These studies are crucial for:

-

Identifying potential degradation products that could form during storage and handling.

-

Understanding the degradation pathways of the molecule.

-

Developing and validating a "stability-indicating" analytical method that can accurately measure the amount of the active compound in the presence of its degradation products.

II. Troubleshooting Guides: Addressing Specific Degradation Issues

This section provides structured guidance for investigating and resolving specific degradation problems you may encounter during your experiments.

Troubleshooting Guide 1: Unexpected Loss of Potency in Solution

Question: I have prepared an aqueous stock solution of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride, and subsequent analysis by HPLC shows a lower than expected concentration, even when stored for a short period. What could be the cause, and how do I investigate it?

Answer:

An unexpected loss of potency is a common issue and can often be attributed to chemical degradation. The primary suspects are hydrolysis and oxidation, especially if the solution was not prepared with stability in mind.

Causality Behind the Issue:

The phenylethylamine core of your compound is susceptible to oxidation, which can be initiated by dissolved oxygen in your aqueous solvent. The rate of this oxidation is influenced by pH, temperature, and light exposure. Additionally, while the morpholine ring is generally stable, extreme pH conditions could potentially lead to its degradation.

Experimental Protocol for Investigation:

To systematically investigate the cause of the potency loss, a forced degradation study is recommended. This will help you identify the conditions under which your compound is least stable.

Step-by-Step Methodology for a Forced Degradation Study:

-

Preparation of Stock Solution:

-

Prepare a stock solution of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride in high-purity water (e.g., Milli-Q or equivalent) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and incubate at a controlled elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines), alongside a control sample wrapped in aluminum foil to protect it from light.

-